4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine
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Description
4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C20H18ClF3N6 and its molecular weight is 434.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound may have analgesic properties , indicating potential interaction with pain receptors or pathways.
Mode of Action
The compound is part of a series of derivatives synthesized for their potential analgesic effects . These compounds were found to have potent analgesic efficacy and a duration of action ranging from ultrashort to long . In the presence of naloxone, they displayed a pain-relieving effect , suggesting that they may interact with opioid receptors or pathways.
Biochemical Pathways
These could potentially include the opioid signaling pathway, among others .
Result of Action
The compound and its derivatives were found to have potent analgesic efficacy . They were effective in relieving pain in a model in mice, with some compounds showing particularly high efficacy . This suggests that the molecular and cellular effects of the compound’s action result in a reduction of perceived pain.
Properties
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6/c21-16-11-14(20(22,23)24)12-27-18(16)30-9-7-29(8-10-30)15-3-1-13(2-4-15)17-5-6-26-19(25)28-17/h1-6,11-12H,7-10H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLZWZSVFXZTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.